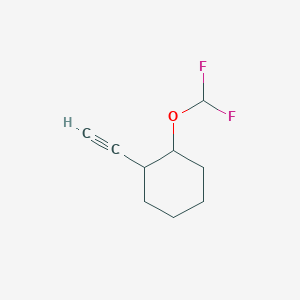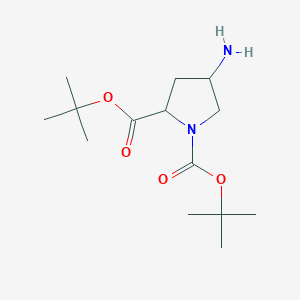![molecular formula C10H9Cl2N3O2 B8241539 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B8241539.png)
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid is a heterocyclic organic compound It is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4, and a methylpropanoic acid moiety at position 7
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA) at elevated temperatures . The reaction proceeds through the formation of intermediate chlorinated compounds, which are then further reacted to introduce the methylpropanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The pyrrolo[2,3-d]pyrimidine core can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a tool in biochemical assays.
作用机制
The mechanism of action of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same pyrrolo[2,3-d]pyrimidine core but lacks the methylpropanoic acid group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a single chlorine atom at position 4.
2,6-Dichloro-7-deazapurine: Another related compound with a similar core structure but different substitution pattern
Uniqueness
The uniqueness of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid lies in its specific substitution pattern and the presence of the methylpropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-10(2,8(16)17)15-4-3-5-6(11)13-9(12)14-7(5)15/h3-4H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNABMAGARAQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC2=C1N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8241465.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B8241485.png)


![tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8241495.png)


![[4-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B8241510.png)

![tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate](/img/structure/B8241518.png)


